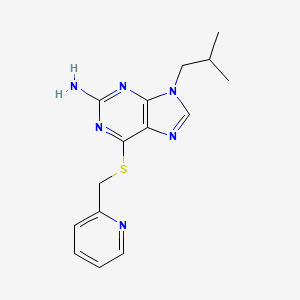

9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

Description

The compound 9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine is a purine derivative with a 2-amino group at position 2, a 2-methylpropyl (isobutyl) substituent at position 9, and a pyridin-2-ylmethylsulfanyl group at position 5. This structure combines hydrophobic (isobutyl), aromatic (pyridine), and thioether functionalities, making it a candidate for targeted biological interactions, such as enzyme inhibition .

Properties

CAS No. |

92580-99-9 |

|---|---|

Molecular Formula |

C15H18N6S |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

9-(2-methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine |

InChI |

InChI=1S/C15H18N6S/c1-10(2)7-21-9-18-12-13(21)19-15(16)20-14(12)22-8-11-5-3-4-6-17-11/h3-6,9-10H,7-8H2,1-2H3,(H2,16,19,20) |

InChI Key |

LXDUJBPGPHPPDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” typically involves multi-step organic reactions. A common approach might include:

Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure is constructed through cyclization reactions.

Substitution Reactions: Introduction of the 2-methylpropyl group and the pyridin-2-ylmethylsulfanyl group through nucleophilic substitution or other suitable methods.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridine ring or other functional groups, potentially altering the compound’s properties.

Substitution: Various substitution reactions can occur, especially at the purine core or the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups.

Scientific Research Applications

“9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology: Potential use in studying purine metabolism or as a probe for biological assays.

Medicine: Investigation of its pharmacological properties, such as potential antiviral or anticancer activities.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Substituent Variations at Position 6 and 9

The biological and physicochemical properties of purine derivatives are highly dependent on substituents at positions 6 and 9. Below is a comparative analysis of key analogues (Table 1):

Key Observations

Position 6 Modifications: Chloro substituents (e.g., in 9-Allyl-6-chloro-9H-purin-2-amine) are electron-withdrawing and serve as leaving groups for further functionalization. Benzylsulfanyl () and pyridin-2-ylmethylsulfanyl (target compound) introduce aromaticity. The pyridine group in the target may enhance solubility and metal coordination compared to purely hydrophobic benzyl .

Position 9 Modifications :

- Isobutyl (target) and propyl () are hydrophobic, but the branched isobutyl may improve steric shielding, reducing metabolic degradation.

- Allyl and propargyl groups () introduce unsaturated bonds for click chemistry or further derivatization but may increase reactivity-related toxicity .

Synthetic Yields :

- Yields for chloro-substituted analogues (35–50%) are lower than those for alkoxy derivatives (83%, ), suggesting that thioether formation (as in the target) may require optimized conditions .

Biological Activity

9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine, also known by its CAS number 92580-99-9, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 318.41 g/mol. It features a purine core substituted with a pyridinylmethylsulfanyl group and a 2-methylpropyl side chain, which may influence its binding affinity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.41 g/mol |

| CAS Number | 92580-99-9 |

Biological Activity

Research indicates that 9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine exhibits notable biological activities, primarily through its interaction with various receptors and enzymes.

- Receptor Binding : The compound has been studied for its binding affinity to several neurotransmitter receptors, including serotonin and dopamine receptors. Its structural similarity to other purine derivatives suggests potential agonistic or antagonistic effects on these receptors.

- Inhibition Studies : In vitro studies have reported an IC50 value of approximately 52,480.75 nM against specific targets, indicating moderate inhibitory activity. This suggests that the compound may act as a competitive inhibitor in biochemical pathways involving purine metabolism or neurotransmitter signaling .

- Functional Selectivity : The compound’s design allows for functional selectivity at certain receptor subtypes, which is crucial for minimizing side effects while maximizing therapeutic efficacy. For instance, it may preferentially activate G_q signaling pathways over β-arrestin recruitment in serotonin receptors .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Antipsychotic Activity : In animal models, compounds structurally related to 9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine have demonstrated antipsychotic-like effects, potentially due to their action on serotonin receptor subtypes .

- Neuroprotective Effects : Some studies suggest that purine derivatives can exhibit neuroprotective properties, which may be attributed to their antioxidant capabilities and modulation of neuroinflammatory processes.

- Cytotoxicity : Preliminary studies indicate that at higher concentrations, the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological activity of similar purine derivatives:

- Study on Antipsychotic Properties : A study evaluated the efficacy of various N-substituted purines in modulating serotonin receptor activity and their subsequent effect on behavior in rodent models. The findings suggested that specific modifications could enhance receptor selectivity and therapeutic outcomes .

- Neuroprotective Research : Another investigation focused on the neuroprotective effects of purine analogs in models of neurodegenerative diseases, highlighting their potential to reduce oxidative stress and inflammation in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.